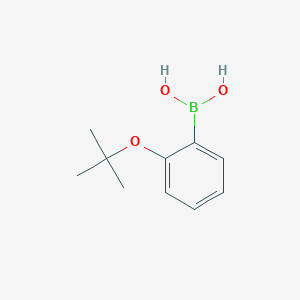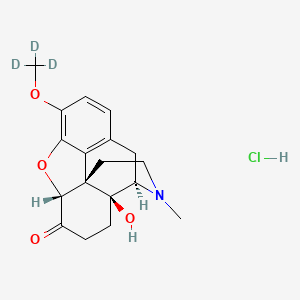
Oxycodone-O-methyl-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxycodone-O-methyl-d3 Hydrochloride is a deuterium-labeled derivative of oxycodone, an opioid analgesic used for the treatment of moderate to severe pain. The compound is chemically known as (5α)-4,5-epoxy-14-hydroxy-3-methoxy-d3-17-methylmorphinan-6-one hydrochloride. It is often used in scientific research due to its stable isotope labeling, which allows for precise analytical measurements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxycodone-O-methyl-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the oxycodone molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis of oxycodone can result in the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to achieve selective deuteration.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxycodone-O-methyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxymorphone, a potent opioid analgesic.
Reduction: Reduction reactions can convert oxycodone to its reduced forms, such as noroxycodone.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxymorphone: Formed through oxidation.
Noroxycodone: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Oxycodone-O-methyl-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of oxycodone levels in biological samples.
Pharmacokinetics: Helps in studying the metabolism and distribution of oxycodone in the body.
Forensic Toxicology: Used in the detection and quantification of oxycodone in forensic samples.
Clinical Research: Assists in the development of new opioid formulations and understanding their pharmacological effects.
Wirkmechanismus
Oxycodone-O-methyl-d3 Hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, altering the perception and response to pain. The compound also affects the brain stem respiratory centers, leading to respiratory depression at higher doses. The molecular targets include opioid receptors, and the pathways involved are primarily related to pain modulation and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxycodone: The non-deuterated form of the compound.
Oxymorphone: A potent opioid analgesic derived from oxycodone.
Noroxycodone: A metabolite of oxycodone with reduced analgesic potency.
Uniqueness
Oxycodone-O-methyl-d3 Hydrochloride is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical measurements. This makes it particularly valuable in research settings where precise quantification is essential.
Eigenschaften
Molekularformel |
C18H22ClNO4 |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-9-(trideuteriomethoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H/t13-,16+,17+,18-;/m1./s1/i2D3; |
InChI-Schlüssel |
MUZQPDBAOYKNLO-FBOZZFOFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)O)C=C1.Cl |
Kanonische SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


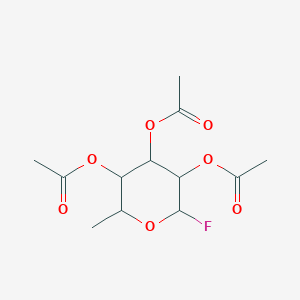
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
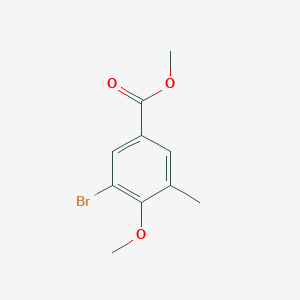
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione](/img/structure/B13442814.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
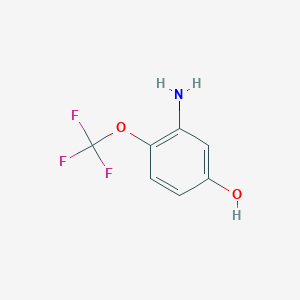

![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
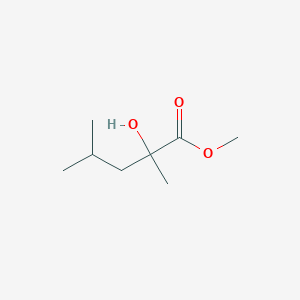
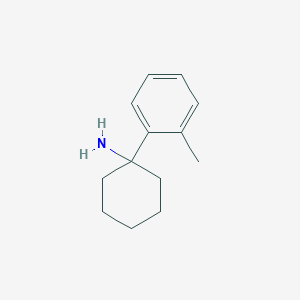
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
